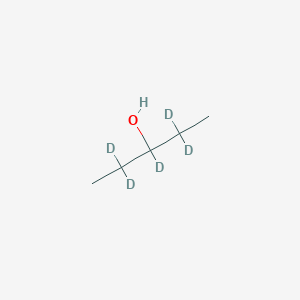
n-Pentyl Alcohol-OD
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Pentyl Alcohol-OD: , also known as 1-Pentanol-OD, is a deuterated form of 1-Pentanol. It is an organic compound with the formula CH₃(CH₂)₃CH₂OD. This compound is classified as a primary alcohol and is characterized by the presence of a hydroxyl group (-OH) attached to a pentyl chain. The deuterium (D) in place of hydrogen (H) in the hydroxyl group makes it particularly useful in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Hydroformylation of 1-Butene: The primary method for synthesizing 1-Pentanol involves the hydroformylation of 1-butene, followed by hydrogenation of the resulting pentanal . The reactions are as follows:
- CH₃CH₂CH=CH₂ + CO + H₂ → CH₃CH₂CH₂CH₂CHO
- CH₃CH₂CH₂CH₂CHO + H₂ → CH₃CH₂CH₂CH₂CH₂OH
-
Fractional Distillation of Fusel Oil: Another method involves the fractional distillation of fusel oil, which is a byproduct of alcoholic fermentation .
Industrial Production Methods: Industrial production of 1-Pentanol typically involves the hydroformylation process due to its efficiency and scalability. The use of catalysts such as rhodium or cobalt complexes is common to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction of 1-Pentanol is less common but can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: 1-Pentanol can undergo substitution reactions to form alkyl halides when reacted with hydrogen halides (HX) under acidic conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Hydrogen halides (HCl, HBr, HI) in the presence of acid catalysts.
Major Products Formed:
Oxidation: Pentanal, Pentanoic acid.
Reduction: No significant reduction products due to the stability of the primary alcohol.
Substitution: Alkyl halides (e.g., 1-chloropentane, 1-bromopentane).
Applications De Recherche Scientifique
Chemistry:
Synthesis of Fragrance Compounds: Used in the synthesis of esters like pentyl butyrate and amyl acetate, which are used in fragrances.
Biology and Medicine:
Biological Drying Agent: Utilized in biological laboratories as a drying agent.
Deuterium Labeling: The deuterated form (1-Pentanol-OD) is used in NMR spectroscopy for studying molecular structures and dynamics.
Industry:
Mécanisme D'action
The mechanism of action of 1-Pentanol-OD in biological systems involves its interaction with cellular membranes and proteins. The deuterium atom in the hydroxyl group can influence hydrogen bonding and molecular interactions, making it a valuable tool in studying molecular dynamics and interactions in biological systems .
Comparaison Avec Des Composés Similaires
1-Pentanol: The non-deuterated form with similar chemical properties but without the benefits of deuterium labeling.
2-Pentanol: A secondary alcohol with different reactivity and physical properties.
3-Pentanol: Another isomer with distinct chemical behavior.
Uniqueness: 1-Pentanol-OD is unique due to the presence of deuterium, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The deuterium atom provides a different mass and nuclear spin, allowing for detailed studies of molecular structures and interactions.
Propriétés
Formule moléculaire |
C5H12O |
|---|---|
Poids moléculaire |
93.18 g/mol |
Nom IUPAC |
2,2,3,4,4-pentadeuteriopentan-3-ol |
InChI |
InChI=1S/C5H12O/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3/i3D2,4D2,5D |
Clé InChI |
AQIXEPGDORPWBJ-ZDGANNJSSA-N |
SMILES isomérique |
[2H]C([2H])(C)C([2H])(C([2H])([2H])C)O |
SMILES canonique |
CCC(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


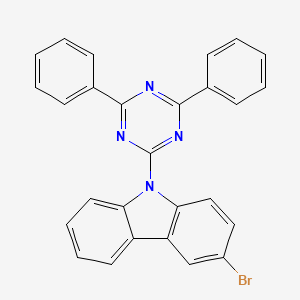
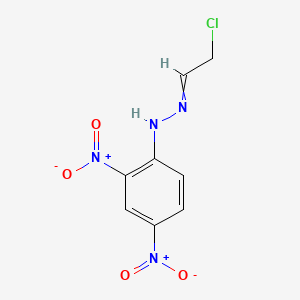
![(3beta,20alpha)-11,17alpha-Dimethoxy-18beta-[(3,5-dimethoxy-4-isopropylbenzoyl)oxy]yohimban-16beta-carboxylic acid methyl ester](/img/structure/B12297994.png)
![4'-(dibenzylamino)-7-methyl-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12297998.png)
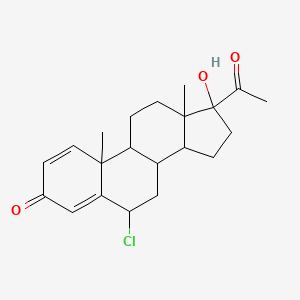
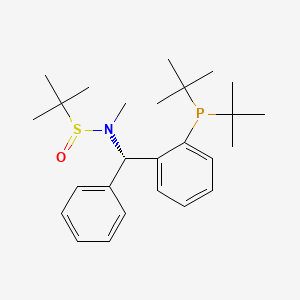
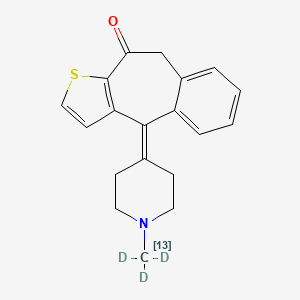
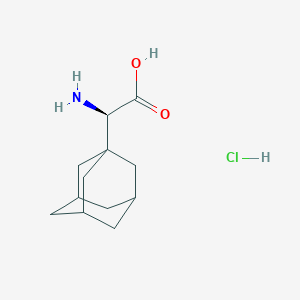
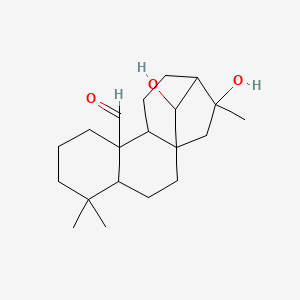
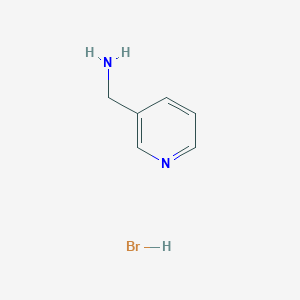
![5-[2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B12298049.png)
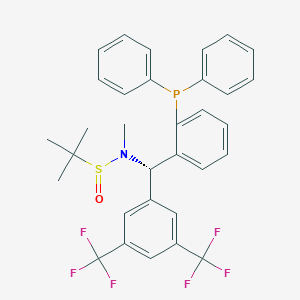
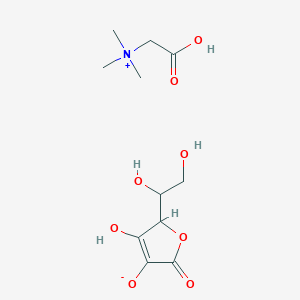
![methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B12298072.png)
